molecular formula C24H27NO3 B13802003 2-(2-(Monomethoxytritylamino)ethoxy)ethanol

2-(2-(Monomethoxytritylamino)ethoxy)ethanol

Cat. No.: B13802003
M. Wt: 377.5 g/mol
InChI Key: WEMSSXBBSKUCPK-UHFFFAOYSA-N
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Description

2-(2-(Monomethoxytritylamino)ethoxy)ethanol is an organic compound with the molecular formula C24H27NO3. It is a derivative of trityl-protected amino alcohols, which are commonly used in organic synthesis and medicinal chemistry. The compound features a trityl group (triphenylmethyl) attached to an amino group, which is further connected to an ethoxyethanol chain. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Monomethoxytritylamino)ethoxy)ethanol typically involves the protection of an amino group with a monomethoxytrityl (MMT) group, followed by the introduction of an ethoxyethanol chain. One common method involves the reaction of monomethoxytrityl chloride with 2-(2-aminoethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Monomethoxytritylamino)ethoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Monomethoxytritylamino)ethoxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(Monomethoxytritylamino)ethoxy)ethanol is primarily related to its ability to act as a protecting group for amino functionalities. The trityl group stabilizes the amino group, preventing unwanted reactions during synthetic processes. Upon removal of the trityl group, the free amino group can participate in various chemical reactions, enabling the synthesis of target molecules. The compound’s ethoxyethanol chain also provides solubility and flexibility, facilitating its use in diverse chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Monomethoxytritylamino)ethoxy)ethanol stands out due to its trityl protection, which provides stability and selectivity in synthetic applications. This protection allows for the selective deprotection and functionalization of the amino group, making it a valuable tool in complex organic synthesis .

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethanol

InChI

InChI=1S/C24H27NO3/c1-27-23-14-12-22(13-15-23)24(20-8-4-2-5-9-20,21-10-6-3-7-11-21)25-16-18-28-19-17-26/h2-15,25-26H,16-19H2,1H3

InChI Key

WEMSSXBBSKUCPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCO

Origin of Product

United States

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